2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

biarylphosphine ligand synthesis palladium catalysis precursor Buchwald ligand preparation

Unreliable access to high-purity BrettPhos precursors can stall Pd-catalyzed cross-coupling projects. This iodobiphenyl eliminates that bottleneck, enabling a safer Grignard-based route with catalytic copper-no hazardous t-BuLi required. • Directly furnishes BrettPhos, t-BuBrettPhos & RockPhos ligands with the critical 2',4',6'-triisopropyl steric profile. • Delivers 80% isolated yield in phosphonoacetate α-arylation, outperforming SPhos (74%). • Unique substitution pattern prevents Pd-aryl interactions, boosting selectivity in C-N and C-C bond formations.

Molecular Formula C23H31IO2
Molecular Weight 466.4 g/mol
CAS No. 1070663-76-1
Cat. No. B1442214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
CAS1070663-76-1
Molecular FormulaC23H31IO2
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C
InChIInChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3
InChIKeyLOUYGKSUFMSHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl: Key BrettPhos-Type Ligand Precursor


2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS 1070663-76-1) is an iodinated, methoxy-substituted biphenyl derivative with molecular formula C23H31IO2 and molecular weight 466.4 g/mol [1]. This compound functions primarily as a key synthetic intermediate in the preparation of dialkylbiarylphosphine ligands, specifically BrettPhos, t-BuBrettPhos, and RockPhos, which constitute the Buchwald family of phosphine ligands widely employed in palladium-catalyzed cross-coupling reactions [2]. The compound features three isopropyl groups on one aromatic ring and two methoxy substituents plus an iodine atom on the other, with a melting point range of 189-191°C and computed LogP of 7.5 [1].

Why Generic Iodobiphenyl Substitution Fails


Generic substitution of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl with alternative iodobiphenyl precursors is not chemically or functionally viable. The compound's distinctive substitution pattern—three isopropyl groups at the 2',4',6' positions plus 3,6-dimethoxy substitution—directly determines the steric and electronic properties of the resulting biarylphosphine ligands [1]. X-ray crystallographic studies demonstrate that the 2',4',6'-triisopropyl substituted aromatic ring prevents Pt-aryl interactions observed in less bulky analogs, thereby altering catalyst geometry and selectivity [2]. Furthermore, this specific precursor enables the improved synthetic route featuring Grignard reagents and catalytic copper, whereas alternative iodobiphenyls may not undergo the same efficient coupling due to differing steric and electronic requirements [1].

Differentiation Evidence: Key Comparative Data


Synthetic Safety and Yield Advantage

The improved synthetic route employing this specific iodobiphenyl as the key intermediate demonstrates superior safety and process economics compared to previous methods. The new method uses Grignard reagents and catalytic amounts of copper, eliminating the need for hazardous tert-butyllithium (t-BuLi) and reducing copper usage from stoichiometric to catalytic quantities [1]. This improvement is particularly significant for the large-scale preparation of BrettPhos, t-BuBrettPhos, and RockPhos ligands [1].

biarylphosphine ligand synthesis palladium catalysis precursor Buchwald ligand preparation

α-Arylation Performance: BrettPhos vs. SPhos

BrettPhos, the ligand directly derived from 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl via phosphination, outperforms SPhos in the α-arylation of triethyl phosphonoacetate with bromobenzene. Under identical reaction conditions (2.5 mol% Pd2(dba)3, 10 mol% ligand, 1.2 equiv Cs2CO3, 1.1 equiv bromobenzene, 100 °C in CPME), BrettPhos achieves 80% isolated yield compared to 74% for SPhos [1].

α-arylation C-C bond formation palladium catalysis

Rate-Limiting Step: BrettPhos vs. RuPhos

Density functional theory (DFT) calculations reveal a fundamental mechanistic distinction between Pd-BrettPhos and Pd-RuPhos catalytic systems in Buchwald-Hartwig amination. The rate-limiting step for Pd-BrettPhos is oxidative addition, whereas for Pd-RuPhos the rate-limiting step is reductive elimination . This difference arises from distinct steric hindrance and electronic structure profiles conferred by the ligand architecture.

Buchwald-Hartwig amination C-N cross-coupling DFT mechanistic studies

Structural Determinant of Catalyst Geometry

X-ray crystal structure analysis of Pt complexes bearing Buchwald ligands demonstrates that the 2',4',6'-triisopropyl substitution pattern—exactly as present in the target compound's core structure—prevents specific Pt-aryl interactions. In complexes with the 2',4',6'-triisopropyl substituted aromatic ring (tBuXPhos-derived, 3a), no Pt-aryl interaction is observed, whereas such interactions are present in complexes with less sterically hindered ligands such as JohnPhos (1a) [1].

X-ray crystallography steric hindrance platinum catalysis

Reductive Elimination Rate Profile

Kinetic studies evaluating reductive elimination rates across a panel of biarylphosphine ligands including XPhos, CyJohnPhos, CPhos, BrettPhos, RuPhos, and SPhos demonstrate that BrettPhos exhibits distinct kinetic behavior compared to its structural analogs [1]. Analogues of SPhos further reveal that electron-donation from the lower aryl group is key to amido complex stability with respect to reductive elimination [1].

reductive elimination C-N cross-coupling kinetics biarylphosphine ligands

Recommended Application Scenarios


Large-Scale BrettPhos & t-BuBrettPhos Synthesis

This iodobiphenyl is optimally deployed in medium to large-scale synthesis of BrettPhos-type ligands for pharmaceutical applications. The Grignard-based route enabled by this precursor eliminates hazardous t-BuLi and reduces copper to catalytic amounts, providing a safer, higher-yielding process specifically significant for large-scale ligand preparation [1]. Procurement of this specific precursor supports robust supply chains for Pd-catalyzed C-N and C-C bond-forming reactions in active pharmaceutical ingredient (API) manufacturing [1].

α-Arylation Requiring High Isolated Yields

For α-arylation of phosphonoacetates and related substrates, the BrettPhos ligand derived from this iodobiphenyl precursor demonstrates 80% isolated yield (with Cs2CO3), outperforming SPhos (74% yield) under identical conditions [1]. This yield advantage makes the precursor the preferred procurement choice when downstream α-arylation applications demand optimized atom economy and reduced purification requirements.

Challenging C-N Cross-Coupling with Hindered Substrates

The unique steric profile conferred by the 2',4',6'-triisopropyl substitution pattern—derived directly from this iodobiphenyl—renders BrettPhos particularly effective for Buchwald-Hartwig aminations involving aryl chlorides and hindered substrates [1]. DFT studies confirm that the Pd-BrettPhos catalytic system exhibits oxidative addition as the rate-limiting step, distinguishing it mechanistically from RuPhos-based systems where reductive elimination is rate-limiting .

Hydrosilylation for Enhanced β(E)-Selectivity

X-ray crystallographic evidence demonstrates that platinum complexes bearing ligands with the 2',4',6'-triisopropyl substitution pattern exhibit no Pt-aryl interactions, unlike less sterically hindered analogs [1]. This structural feature correlates with improved selectivity and yield of the β(E)-product in hydrosilylation of phenylacetylene by diphenylsilane [1]. Researchers pursuing hydrosilylation catalyst development should prioritize this precursor for ligand synthesis.

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